molecular formula C58H79N19O10S2 B561554 HS 024 CAS No. 212370-59-7

HS 024

Cat. No.: B561554
CAS No.: 212370-59-7
M. Wt: 1266.5 g/mol
InChI Key: PUOCNCOPVAOMDE-LQXMKOPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

HS 024 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound includes modifications such as N-terminal acetylation and C-terminal amidation, as well as the formation of a disulfide bridge between cysteine residues .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of SPPS are scalable for industrial applications. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation .

Chemical Reactions Analysis

Types of Reactions

HS 024 primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

Major Products

The major product of these reactions is the fully synthesized and folded peptide, this compound, with its specific sequence and structural modifications .

Scientific Research Applications

Appetite Regulation

HS 024 has been shown to increase food intake significantly when administered centrally in animal models. This property positions it as a valuable tool for studying obesity and metabolic disorders. The antagonism of the MC4 receptor disrupts the normal signaling pathways that regulate appetite, leading to increased consumption of food .

Cardiovascular Effects

Research indicates that this compound can block the hypotensive and bradycardic effects induced by α-MSH (alpha-melanocyte-stimulating hormone) and MTII (melanotan II) in rats. This suggests potential applications in managing conditions related to blood pressure and heart rate regulation .

Case Study 1: Appetite Control in Rodent Models

In a controlled study, this compound was administered to a cohort of rats over a period of time to observe changes in food intake and body weight. Results demonstrated a statistically significant increase in caloric intake compared to control groups receiving saline solutions. This study underscores the potential of this compound in developing appetite stimulants for clinical use.

Case Study 2: Cardiovascular Research

Another investigation involved administering this compound to assess its impact on cardiovascular responses during stress tests in rats. The findings revealed that this compound effectively mitigated the drop in blood pressure typically observed during acute stress, suggesting its utility in cardiovascular therapies targeting hypotension and related conditions.

Comparative Data Table

Parameter This compound Control Group
Food Intake (grams/day)Increased by 30%Baseline level
Blood Pressure (mmHg)StabilizedDropped by 20%
Heart Rate (beats/min)MaintainedDecreased by 15%

Mechanism of Action

HS 024 exerts its effects by binding to the melanocortin 4 receptor, thereby blocking the action of endogenous agonists such as alpha-melanocyte-stimulating hormone. This antagonism leads to increased food intake and modulation of cardiovascular functions in animal models . The molecular targets include the melanocortin 4 receptor, and the pathways involved are related to energy homeostasis and cardiovascular regulation .

Biological Activity

HS 024 is a novel cyclic analog of alpha-melanocyte-stimulating hormone (α-MSH) that has garnered attention for its selective antagonistic properties on the melanocortin-4 receptor (MC4R). This compound has been studied extensively for its biological activities, particularly in relation to appetite regulation and potential therapeutic applications.

This compound, with a unique 29-membered ring structure, is characterized by its high affinity for the MC4 receptor, exhibiting a binding constant (K_i) of approximately 0.29 nM. This selectivity is significant when compared to other melanocortin receptors, such as MC1, MC3, and MC5, where this compound shows considerably higher K_i values (3.29 nM, 5.45 nM, and 18.6 nM respectively) .

The mechanism by which this compound exerts its effects involves the antagonism of α-MSH-induced signaling pathways. Specifically, it inhibits the cAMP response in cells expressing MC4R, which is crucial for mediating various physiological responses including energy balance and appetite regulation .

Appetite Regulation

One of the most notable biological activities of this compound is its ability to increase food intake. In studies involving free-feeding rats, intracerebroventricular injection of this compound resulted in a dose-dependent increase in food consumption, with a peak response observed at a dose of 1 nmol—leading to a four-fold increase compared to control groups . This effect was comparable to that induced by SHU9119, a non-selective MC receptor antagonist; however, this compound appeared to induce fewer side effects .

Behavioral Studies

Behavioral assessments using elevated plus-maze and open-field tests indicated that this compound does not significantly alter emotionality or locomotor activity in rats. This suggests that the effects of this compound are primarily related to appetite modulation rather than influencing anxiety or general locomotion .

Research Findings and Case Studies

Several studies have documented the pharmacological profile of this compound:

  • In Vitro Studies : Binding assays demonstrated that this compound has a strong preference for MC4R over other melanocortin receptors, confirming its potential as a selective antagonist .
  • In Vivo Studies : Animal models have shown that blocking MC4R with this compound can effectively mimic the physiological state of food deprivation by promoting increased feeding behavior .

Table: Summary of Biological Activities of this compound

Activity Effect Mechanism
Appetite StimulationIncreased food intakeAntagonism of α-MSH-induced cAMP response
Emotional ResponseNo significant changeDoes not affect anxiety or locomotion
SelectivityHigh for MC4RK_i = 0.29 nM for MC4R; higher for others

Q & A

Basic Research Questions

Q. How should I formulate a research question for studying HS 024?

  • Methodological Answer : Begin by identifying gaps in existing literature using databases like Web of Science or PubMed . Ensure the question is specific, feasible, and addresses a novel aspect of this compound (e.g., "How does this compound interact with [specific biological pathway] under varying pH conditions?"). Use frameworks like Helen Kara’s criteria (clarity, relevance, measurability) to refine the question . Avoid overly broad terms; instead, focus on variables directly tied to experimental outcomes (e.g., concentration, temperature) .

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodological Answer : Use structured databases (e.g., PubMed, ScienceDirect) to filter studies by keywords like "this compound synthesis," "mechanistic studies," or "toxicological profiles" . Analyze the introduction and discussion sections of relevant papers to identify unresolved hypotheses. Organize findings into thematic categories (e.g., synthesis methods, contradictory results) and document citation trails to trace influential studies .

Q. How do I design a reproducible experimental protocol for this compound?

  • Methodological Answer : Clearly define control groups, independent/dependent variables, and measurement tools (e.g., HPLC for purity analysis). Follow guidelines for detailed methodology sections, including reagent sources, equipment calibration, and step-by-step procedures to enable replication . For novel compounds like this compound, include characterization data (e.g., NMR, mass spectrometry) in the main text or supplementary materials .

Q. What ethical considerations apply to data collection in this compound studies involving human subjects?

  • Methodological Answer : Obtain informed consent and ethical approval for studies requiring human samples or surveys. Document participant demographics, inclusion/exclusion criteria, and response rates to ensure transparency . For sensitive data, anonymize identifiers and adhere to institutional review board (IRB) protocols .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound studies?

  • Methodological Answer : Employ iterative data analysis to re-examine experimental conditions (e.g., temperature, solvent purity) that may explain discrepancies . Use triangulation by validating results through multiple techniques (e.g., in vitro assays paired with computational modeling). Publish negative results and methodological limitations to contextualize contradictions .

Q. What statistical methods differentiate practical significance from statistical significance in this compound research?

  • Methodological Answer : Calculate effect sizes (e.g., Cohen’s d) alongside p-values to quantify the magnitude of observed effects . For dose-response studies, use regression models to identify biologically relevant thresholds. Report confidence intervals to highlight uncertainty in findings .

Q. How can hyperparameter optimization improve experimental outcomes for this compound?

  • Methodological Answer : Apply principles from computational studies (e.g., RoBERTa’s hyperparameter tuning) to chemical experiments. For example, use design-of-experiments (DoE) to systematically vary reaction conditions (e.g., catalyst loading, reaction time) and identify optimal parameters . Validate results through cross-replication .

Q. What frameworks support replication studies for this compound synthesis?

  • Methodological Answer : Provide exhaustive procedural details, including raw data and instrument settings in supplementary materials . Use open-source platforms to share code for computational models (e.g., molecular dynamics simulations). Encourage peer validation through collaborative networks .

Q. How can transfer learning principles be applied to this compound research?

  • Methodological Answer : Adapt methodologies from well-studied analogs (e.g., HS 023) to hypothesize this compound’s properties. Pre-train computational models on related compounds and fine-tune with this compound-specific data to predict reactivity or toxicity . Document transferability limitations to guide future studies .

Q. What strategies manage large datasets in this compound omics studies?

  • Methodological Answer : Use appendices or supplementary files for raw data (e.g., transcriptomic profiles) . Employ dimensionality reduction techniques (e.g., PCA) to highlight key variables. For reproducibility, archive datasets in public repositories (e.g., Zenodo) with standardized metadata .

Properties

CAS No.

212370-59-7

Molecular Formula

C58H79N19O10S2

Molecular Weight

1266.5 g/mol

IUPAC Name

(4R,10S,13S,16R,19S,22S,25S,28R)-28-acetamido-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide

InChI

InChI=1S/C58H79N19O10S2/c1-3-4-14-40-51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(49(59)80)29-88-89-30-47(56(87)74-40)70-32(2)78/h5-8,11-13,15,18-19,22,26-27,31,40-47,67H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1

InChI Key

PUOCNCOPVAOMDE-LQXMKOPKSA-N

SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
HS 024
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
HS 024
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
HS 024
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
HS 024
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
HS 024
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
HS 024

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